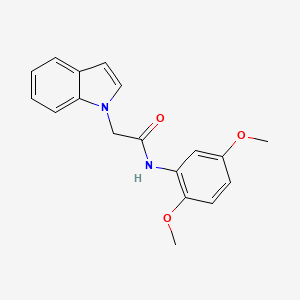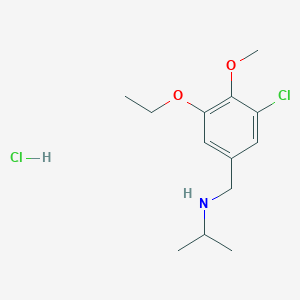
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,5-dimethoxyphenyl group and an indole moiety connected via an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and indole-2-carboxylic acid.
Formation of Acyl Chloride: Indole-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amide Formation: The acyl chloride is then reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: shares structural similarities with other acetamides and indole derivatives, such as:
Uniqueness
- The presence of both the 2,5-dimethoxyphenyl group and the indole moiety in this compound imparts unique chemical and biological properties. This combination allows for diverse reactivity and potential applications that may not be observed in other similar compounds.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-14-7-8-17(23-2)15(11-14)19-18(21)12-20-10-9-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXAKWWZRDOCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Fluoren-9-ylpiperazinyl)sulfonyl]dimethylamine](/img/structure/B4450450.png)
![4-[methyl(2-thienylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4450455.png)

![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4450465.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4450471.png)
![ethyl ({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B4450496.png)

![N-(2-furylmethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4450515.png)

![2-(4-fluorophenyl)-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4450531.png)
![N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4450545.png)
![N-(3-methylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B4450550.png)
![4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B4450555.png)
![N-isopropyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4450559.png)
